molecular formula C23H17ClN2O2S B2838254 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 904592-53-6

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B2838254
CAS No.: 904592-53-6
M. Wt: 420.91
InChI Key: FJVCCAQRUJPDHM-UHFFFAOYSA-N
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Description

N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide is a thiazole-based amide derivative characterized by a biphenyl moiety at the 4-position of the thiazole ring and a 5-chloro-2-methoxybenzamide group at the 2-position.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c1-28-21-12-11-18(24)13-19(21)22(27)26-23-25-20(14-29-23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVCCAQRUJPDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted benzamides .

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole/Thiadiazole Core Modifications
  • Compound 8a (): Contains a 5-acetyl-6-methylpyridin-2-yl substituent on the thiadiazole ring. Synthesized via refluxing enaminones with acetylacetone in acetic acid (80% yield). The pyridine ring introduces basicity, contrasting with the biphenyl group’s hydrophobicity in the target compound .
  • N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide (): Features a 5-chlorothiazole core coupled to a difluorobenzamide. Synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine.
Amide Group Variations
  • Compound 6 () : A benzamide derivative with an isoxazole substituent. Synthesized using hydroxylamine hydrochloride and potassium carbonate (70% yield). The isoxazole’s electron-rich nature contrasts with the biphenyl group’s electron-neutral aromaticity .
  • Compound 8c () : Incorporates a phenylnicotinic acid ethyl ester, introducing ester functionality that may affect metabolic stability compared to the target’s methoxy group .

Physicochemical Properties

Melting Points and Stability
  • Compound 8a : Melting point of 290°C, indicative of high crystallinity due to strong intermolecular interactions (e.g., π-stacking from the pyridine ring) .
  • Compound 6 : Lower melting point (160°C), likely due to reduced planarity from the isoxazole moiety .
  • Target Compound : Expected to exhibit a high melting point (>250°C) based on biphenyl stacking and hydrogen-bonding capacity of the amide group.
Spectral Characteristics
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch near 1670 cm⁻¹ (amide I band), similar to compounds 8a (1679 cm⁻¹) and N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide (1670 cm⁻¹) .
    • Compound 6: C=O stretch at 1606 cm⁻¹, shifted due to conjugation with the isoxazole ring .
  • NMR Spectroscopy :
    • Aromatic protons in the biphenyl group (target) would resonate at δ 7.2–7.8 ppm, comparable to phenyl protons in compound 8c (δ 7.46–8.32 ppm) .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Notable Spectral Data Potential Bioactivity
Target Compound Thiazole 4-Biphenyl, 5-Cl-2-OMe-benzamide N/A C=O ~1670 cm⁻¹ (IR) Antimicrobial, enzyme inhibition
Compound 8a () Thiadiazole 5-Acetylpyridine, benzamide 290 C=O 1679 cm⁻¹ (IR) N/A
Compound 6 () Thiadiazole Isoxazole, benzamide 160 C=O 1606 cm⁻¹ (IR) N/A
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 5-Cl, 2,4-diF-benzamide N/A N–H···N H-bonds (X-ray) PFOR inhibition
(E)-N-(4-Chlorobenzylidene)-... () Thiadiazole 4-Cl-benzylidene, 4-Me-phenyl N/A C=S 1247–1255 cm⁻¹ (IR) Insecticidal/fungicidal

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a complex structure comprising a thiazole ring, a biphenyl moiety, and a methoxy-substituted benzamide. The thiazole component is known for its role in various biological activities, while the biphenyl enhances the compound's stability and solubility.

This compound exhibits biological activity primarily through interactions with specific biological targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity through competitive inhibition or allosteric effects, impacting cellular signaling pathways.

Anticancer Properties

Studies have shown that compounds containing thiazole and biphenyl structures often exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

Cell Line IC50 (µM) Mechanism of Action
A4313.5Apoptosis induction
A5494.2Cell cycle arrest
H12995.0Inhibition of migration

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown potential anti-inflammatory properties. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its utility in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity : A recent study synthesized several derivatives of thiazole-based compounds, including this compound. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, with an observed reduction in tumor size by over 50% compared to controls .
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

Modification Effect on Activity
Substitution on thiazole ringEnhances anticancer potency
Alteration of methoxy groupAffects solubility and bioavailability
Variation in biphenyl substituentsModulates receptor binding affinity

These modifications can lead to derivatives with improved efficacy or reduced side effects.

Q & A

Q. How to address discrepancies in reported cytotoxicity between academic studies and patent literature?

  • Methodological Answer :
  • Source Analysis : Patent data may use proprietary cell lines or optimized assays. Replicate experiments using publicly available cell lines (e.g., NCI-60 panel).
  • Dose-Response Curves : Compare Hill slopes to assess assay sensitivity differences.
  • Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., Z-score) .

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